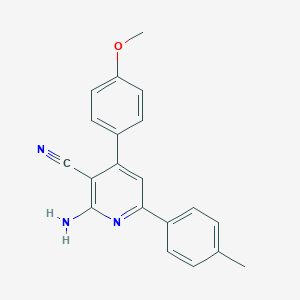![molecular formula C29H21ClN2O3 B292647 [8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone](/img/structure/B292647.png)
[8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone, also known as BMQ, is a novel compound that has been synthesized and studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of [8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone is complex and involves multiple pathways. One of the main targets of [8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone is the protein kinase B (Akt) signaling pathway, which plays a crucial role in cell survival and proliferation. [8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone has been shown to inhibit Akt phosphorylation and induce apoptosis in cancer cells. In addition, [8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone has been found to modulate the expression of various genes involved in cell cycle regulation, DNA damage repair, and oxidative stress response.
Biochemical and Physiological Effects:
[8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone has been shown to exert a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, [8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone has been found to reduce cell viability, induce cell cycle arrest, and increase apoptosis. In animal models of Alzheimer's disease, [8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone has been shown to improve memory and cognitive function, reduce oxidative stress, and decrease inflammation. In addition, [8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone has been found to exhibit antioxidant, anti-inflammatory, and anti-angiogenic activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone has several advantages for lab experiments, including its high purity, stability, and water solubility. However, there are also some limitations that should be considered, such as its relatively low potency and selectivity, as well as its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of [8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone, including the development of more potent and selective analogs, the investigation of its potential applications in other disease models, and the elucidation of its molecular targets and signaling pathways. In addition, the use of [8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone as a scaffold for the development of new compounds with improved pharmacological properties should be explored further.
Métodos De Síntesis
[8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzaldehyde with 2-amino-3-methoxybenzoic acid, followed by various chemical transformations including cyclization, reduction, and coupling reactions. The final product is obtained as a white solid with a purity of over 95%.
Aplicaciones Científicas De Investigación
[8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, [8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone has been shown to inhibit the growth of cancer cells and induce apoptosis through the activation of caspase-3 and -9. In neuroscience, [8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone has been found to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In drug discovery, [8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone has been used as a scaffold for the development of new compounds with improved pharmacological properties.
Propiedades
Fórmula molecular |
C29H21ClN2O3 |
|---|---|
Peso molecular |
480.9 g/mol |
Nombre IUPAC |
[13-amino-11-(4-methoxyphenyl)-15-oxa-17-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,10,12(16),13-heptaen-14-yl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C29H21ClN2O3/c1-34-20-13-8-17(9-14-20)23-22-15-10-16-4-2-3-5-21(16)26(22)32-29-24(23)25(31)28(35-29)27(33)18-6-11-19(30)12-7-18/h2-9,11-14H,10,15,31H2,1H3 |
Clave InChI |
ORTFAGSIFXXKBO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C3C(=C(OC3=NC4=C2CCC5=CC=CC=C54)C(=O)C6=CC=C(C=C6)Cl)N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C3CCC4=CC=CC=C4C3=NC5=C2C(=C(O5)C(=O)C6=CC=C(C=C6)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 6-methyl-9-oxo-4,17-dithia-2,7,8,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,11(16)-tetraene-14-carboxylate](/img/structure/B292564.png)
![Ethyl 6-(4-chlorophenyl)-9-oxo-4,17-dithia-2,7,8,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,11(16)-tetraene-14-carboxylate](/img/structure/B292565.png)
![2-[1,1'-biphenyl]-4-yl-7,8-dimethyl-3H,9H-thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one](/img/structure/B292567.png)
![2-(2-thienyl)-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one](/img/structure/B292569.png)
![2-(4-fluorophenyl)-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one](/img/structure/B292572.png)
![5,6-Dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4-yl hydrosulfide](/img/structure/B292574.png)
![1-({5,6-Dimethyl-2-[(2-oxopropyl)sulfanyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetone](/img/structure/B292575.png)
![Ethyl [({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B292576.png)
![ethyl [({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-4-methylanilino]acetate](/img/structure/B292578.png)
![ethyl [({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-4-methylanilino]acetate](/img/structure/B292579.png)
![Ethyl (4-chloro{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}anilino)acetate](/img/structure/B292581.png)
![Ethyl [({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate](/img/structure/B292583.png)

![2,4-Bis[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B292589.png)